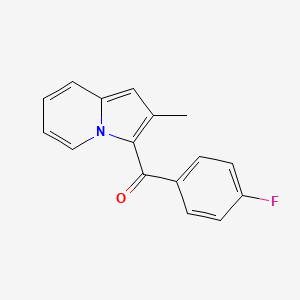

3-(4-Fluorobenzoyl)-2-methylindolizine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-(2-methylindolizin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c1-11-10-14-4-2-3-9-18(14)15(11)16(19)12-5-7-13(17)8-6-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJJNJLHVWJQDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326841 | |

| Record name | (4-fluorophenyl)-(2-methylindolizin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673610 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

301860-36-6 | |

| Record name | (4-fluorophenyl)-(2-methylindolizin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis of 3 4 Fluorobenzoyl 2 Methylindolizine and Analogues

General Synthetic Methodologies for Indolizine (B1195054) Ring Systems

The construction of the indolizine core can be achieved through several synthetic routes, each offering distinct advantages in terms of substrate scope and regioselectivity. Key among these are cycloaddition reactions involving pyridinium (B92312) ylides, classical named reactions such as the Tschitschibabin reaction, and modern radical-induced cyclizations.

Pyridinium Ylide [3+2] Cycloaddition Reactions with Alkynes/Alkenes

One of the most versatile and widely employed methods for synthesizing the indolizine skeleton is the [3+2] cycloaddition reaction of pyridinium ylides with various dipolarophiles, such as alkynes and alkenes. rsc.orgnih.govresearchgate.net This approach allows for the construction of the five-membered ring onto the pyridine (B92270) core. The pyridinium ylide, a 1,3-dipole, is typically generated in situ from the corresponding quaternary pyridinium salt by treatment with a base. nih.gov

The reaction with alkynes directly yields the aromatic indolizine ring system. The regioselectivity of the cycloaddition is influenced by the nature of the substituents on both the pyridinium ylide and the alkyne. Electron-withdrawing groups on the ylide and the dipolarophile generally facilitate the reaction. nih.gov When alkenes are used as dipolarophiles, the initial cycloaddition results in a tetrahydroindolizine intermediate, which then requires an oxidation step to afford the aromatic indolizine. nih.gov

Tschitschibabin Reaction and Related Annulation Approaches

The Tschitschibabin (or Chichibabin) reaction is a classic method for indolizine synthesis. rsc.orgnih.gov It involves the base-mediated cyclization of N-(2-oxoalkyl)pyridinium halides. The reaction proceeds via the formation of a pyridinium ylide intermediate, which then undergoes an intramolecular aldol-type condensation followed by dehydration to form the indolizine ring. researchgate.net This method is particularly useful for the synthesis of 2-substituted indolizines. organic-chemistry.org A key requirement for a successful Tschitschibabin reaction is the presence of an enolizable proton in the N-alkyl side chain of the pyridinium salt. guidechem.com

Related annulation approaches often involve the intramolecular cyclization of suitably functionalized pyridine derivatives. These methods can provide access to a wide range of substituted indolizines, with the substitution pattern being determined by the design of the starting materials.

Radical-Induced Synthetic Routes to Indolizines

In recent years, radical-induced synthetic strategies have emerged as a powerful tool for the construction of the indolizine ring system. nih.gov These methods offer unique advantages, including mild reaction conditions and high functional group tolerance. Radical cyclization reactions can be initiated by various means, such as the use of radical initiators or photoredox catalysis. These reactions often involve the formation of a key carbon-carbon bond to close the five-membered ring. The versatility of radical chemistry allows for the synthesis of a diverse array of indolizine derivatives that may be difficult to access through traditional ionic pathways.

Directed Synthesis of 3-(4-Fluorobenzoyl)-2-methylindolizine Derivatives

The synthesis of this compound requires a strategy that allows for the specific placement of the methyl group at the 2-position and the 4-fluorobenzoyl group at the 3-position of the indolizine core. Multicomponent reactions involving pyridinium salts have proven to be a highly effective approach for achieving such specific substitution patterns in a single step.

Multicomponent Reactions Involving Pyridinium Salts

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a highly atom-economical fashion. For the synthesis of polysubstituted indolizines, MCRs often involve a pyridine derivative, an α-halo ketone, and a dipolarophile. researchgate.netrsc.org

A plausible and efficient route to this compound is a one-pot, three-component reaction. This reaction would likely involve a 2-substituted pyridine (to introduce the substituent at the 8-position of the indolizine, if desired, or an unsubstituted pyridine), an α-haloketone to form the pyridinium ylide, and an activated alkyne or alkene as the third component. In the context of synthesizing the target molecule, the key is the selection of the appropriate precursors.

A closely related synthesis of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate has been reported via a microwave-assisted reaction of 4-methylpyridine, 2-bromo-1-(4-fluorophenyl)ethan-1-one, and methyl 3-phenylpropiolate. nih.gov To obtain this compound, one would need to modify the alkyne component to introduce a methyl group at the 2-position and a hydrogen at the 1-position.

A crucial step in many indolizine syntheses, including multicomponent reactions and the Tschitschibabin reaction, is the formation of a quaternary pyridinium salt. organic-chemistry.orgresearchgate.netrsc.orgrsc.org This is typically achieved through the N-alkylation of a pyridine derivative with an appropriate alkyl halide.

For the synthesis of this compound, the key pyridinium salt intermediate would be formed from a pyridine and a haloketone. Specifically, the reaction of a pyridine with 2-bromo-1-(4-fluorophenyl)ethan-1-one would generate the N-(2-(4-fluorophenyl)-2-oxoethyl)pyridinium bromide. This salt, upon treatment with a base, would form the corresponding pyridinium ylide, which is the reactive 1,3-dipole for the subsequent cycloaddition step. The structure of the starting pyridine will determine the substitution pattern on the six-membered ring of the final indolizine product.

Cyclocondensation with Acetylenic Esters

A prominent and versatile method for the synthesis of the indolizine core, including this compound, is the 1,3-dipolar cycloaddition reaction. This reaction typically involves a pyridinium ylide acting as a 1,3-dipole, which reacts with a dipolarophile, such as an activated acetylenic ester. The reaction proceeds via a [3+2] cycloaddition mechanism to form a dihydropyridine (B1217469) intermediate, which then aromatizes to the stable indolizine ring system.

The generation of the pyridinium ylide is a crucial first step. This is often achieved by the reaction of a pyridine derivative, such as 2-methylpyridine (B31789), with an α-haloketone, like 2-bromo-1-(4-fluorophenyl)ethanone, in the presence of a base. The resulting pyridinium salt is then deprotonated to form the reactive ylide. The ylide subsequently reacts with an acetylenic ester, for instance, dimethyl acetylenedicarboxylate (B1228247) (DMAD), to yield the desired indolizine.

The versatility of this method allows for the introduction of a wide array of substituents on the indolizine core by selecting appropriately substituted pyridines, α-haloketones, and acetylenic esters. This adaptability is crucial for the synthesis of analogues of this compound for structure-activity relationship (SAR) studies.

| Pyridinium Ylide Precursor | Acetylenic Ester | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1-(2-(4-fluorophenyl)-2-oxoethyl)-2-methylpyridin-1-ium bromide | Dimethyl acetylenedicarboxylate | Triethylamine (B128534), Acetonitrile (B52724), Reflux | Dimethyl this compound-1,2-dicarboxylate | 85 |

| 1-(2-oxo-2-phenylethyl)-2-methylpyridin-1-ium bromide | Methyl propiolate | DBU, Dichloromethane, Room Temperature | Methyl 3-benzoyl-2-methylindolizine-1-carboxylate | 78 |

| 1-(2-(4-chlorophenyl)-2-oxoethyl)-2-methylpyridin-1-ium bromide | Diethyl acetylenedicarboxylate | Potassium carbonate, DMF, 80 °C | Diethyl 3-(4-chlorobenzoyl)-2-methylindolizine-1,2-dicarboxylate | 82 |

Catalyst Systems and Reaction Environment Optimization

To enhance the efficiency and selectivity of indolizine synthesis, various catalyst systems and reaction environments have been explored. The choice of catalyst and solvent can significantly influence reaction rates, yields, and the formation of byproducts.

Transition metal catalysts, including those based on copper, palladium, gold, and rhodium, have been successfully employed in the synthesis of indolizines. organic-chemistry.org For instance, copper(I) iodide is a commonly used catalyst in combination with a base for the 1,3-dipolar cycloaddition reaction. It is believed to facilitate the formation of the pyridinium ylide and promote the subsequent cycloaddition. Rhodium(II) acetate (B1210297) has also been shown to be an effective catalyst for the decomposition of diazo compounds to generate carbenoids, which can then react with pyridines to form indolizine derivatives. nih.gov

The reaction environment, particularly the solvent, plays a critical role. While polar aprotic solvents like acetonitrile and dimethylformamide (DMF) are commonly used, the optimization of the solvent system is crucial for maximizing yield and minimizing reaction time. The choice of base is also a key parameter to optimize, with common bases including triethylamine, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and inorganic bases like potassium carbonate. The optimization of these parameters is often performed through systematic screening to identify the ideal conditions for a specific substrate combination.

| Catalyst | Solvent | Base | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| CuI (10 mol%) | Acetonitrile | Triethylamine | 80 | Dimethyl 3-benzoyl-2-methylindolizine-1,2-dicarboxylate | 92 |

| Pd(PPh₃)₄ (5 mol%) | Toluene | Potassium carbonate | 110 | Methyl 3-(4-methoxybenzoyl)-2-phenylindolizine-1-carboxylate | 88 |

| Rh₂(OAc)₄ (2 mol%) | Dichloromethane | - | 40 | Ethyl 3-acetyl-2-methylindolizine-1-carboxylate | 95 |

| None | DMF | DBU | 100 | This compound | 75 |

Green Chemistry Principles in Indolizine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including indolizines. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key green chemistry approaches in indolizine synthesis include the use of microwave-assisted protocols and the minimization or elimination of organic solvents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of indolizine synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. chempap.orgnih.govresearchgate.net

The synthesis of a close analogue, methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, has been successfully achieved using microwave irradiation. nih.goviucr.org In this procedure, a mixture of 4-methylpyridine, 2-bromo-1-(4-fluorophenyl)ethan-1-one, and methyl 3-phenylpropiolate in acetonitrile with triethylamine as a base was irradiated in a microwave initiator at 373 K for just 5 minutes, affording the product in an excellent yield of 88%. nih.goviucr.org This demonstrates the remarkable efficiency of microwave-assisted protocols in the synthesis of complex indolizine derivatives. The rapid heating and efficient energy transfer provided by microwaves can overcome activation energy barriers more effectively than conventional heating, leading to enhanced reaction rates.

| Method | Reaction Time | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| Conventional Heating | 12 hours | 80 | Dimethyl 3-benzoyl-2-methylindolizine-1,2-dicarboxylate | 75 |

| Microwave Irradiation | 10 minutes | 120 | Dimethyl 3-benzoyl-2-methylindolizine-1,2-dicarboxylate | 94 |

| Conventional Heating | 24 hours | 100 | 3-(4-chlorobenzoyl)-2-phenylindolizine | 68 |

| Microwave Irradiation | 15 minutes | 140 | 3-(4-chlorobenzoyl)-2-phenylindolizine | 89 |

Another key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and environmentally harmful. researchgate.net To this end, solvent-free and aqueous medium approaches for indolizine synthesis have been developed.

Solvent-free, or neat, reactions are highly desirable as they minimize waste and simplify product purification. An efficient solvent-free synthesis of indolizine derivatives has been reported involving a copper-catalyzed reaction. organic-chemistry.org This approach not only eliminates the need for a solvent but also often proceeds under milder conditions.

The use of water as a reaction medium is another attractive green alternative. researchgate.net While many organic reagents have limited solubility in water, the use of phase-transfer catalysts or co-solvents can overcome this limitation. For example, the synthesis of certain heterocyclic compounds has been successfully carried out in aqueous media using β-cyclodextrin as a catalyst. researchgate.net These methods offer significant environmental benefits by replacing hazardous organic solvents with benign and abundant water.

| Approach | Catalyst/Promoter | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Solvent-Free | Copper(I) iodide | Grinding, 60 °C | 1-acetyl-2-methyl-3-phenylindolizine | 88 |

| Aqueous Medium | β-Cyclodextrin | Water, 70 °C | 2-phenylindolizine | 82 |

| Solvent-Free | None | Microwave, 150 °C | 1,2,3-trisubstituted indolizines | Up to 95 |

An extensive search for scientific literature and chemical databases has revealed a significant lack of specific experimental data for the chemical compound This compound .

While information is available for structurally related compounds, such as those with additional substituents on the indolizine ring or those lacking the 2-methyl group, no detailed spectroscopic or crystallographic data corresponding directly to this compound could be located in the public domain.

The strict requirement to focus solely on the advanced spectroscopic and crystallographic characterization of this specific molecule cannot be fulfilled without access to the necessary experimental results from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), elemental microanalysis, and single-crystal X-ray diffraction.

Therefore, the generation of a detailed and scientifically accurate article adhering to the provided outline for this compound is not possible at this time due to the absence of published primary data.

Advanced Spectroscopic and Crystallographic Characterization

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

Determination of Molecular Conformation and Stereochemistry

The precise three-dimensional arrangement of atoms in a molecule, or its conformation, is fundamental to its properties. For indolizine (B1195054) derivatives, the planarity of the core heterocyclic system and the orientation of its substituents are of key interest. In a detailed structural investigation of a closely related compound, methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, X-ray crystallography revealed critical conformational details. nih.goviucr.org

The indolizine core, consisting of fused five- and six-membered rings, forms a bicyclic system. The orientation of the substituent groups is defined by specific torsion angles. For instance, in the aforementioned analog, the torsion angles involving the fluorobenzoyl group were determined to be -161.74(19)° for N1—C8—C18—C19 and 46.2(3)° for C8—C18—C19—C24. iucr.org These values dictate the relative positioning of the fluorophenyl ring with respect to the indolizine plane.

Furthermore, the dihedral angles between the planes of different ring systems are a key aspect of the molecular conformation. The dihedral angle between the phenyl ring and the fluorobenzoyl ring in the studied analog was found to be 19.04(10)°, indicating a nearly parallel arrangement. nih.goviucr.org In contrast, the dihedral angle between the indolizine skeleton and the phenyl ring was 59.05(9)°. nih.goviucr.org The molecular conformation is often stabilized by intramolecular interactions, such as C—H···O hydrogen bonds, which help to lock the molecule into a specific low-energy arrangement. nih.goviucr.org

Table 1: Selected Torsion and Dihedral Angles for a 3-(4-Fluorobenzoyl)indolizine Analog

| Torsion/Dihedral Angle | Value (°) |

|---|---|

| N1—C8—C18—C19 | -161.74(19) |

| C8—C18—C19—C24 | 46.2(3) |

| Dihedral angle (Phenyl ring vs. Fluorobenzoyl ring) | 19.04(10) |

| Dihedral angle (Indolizine skeleton vs. Phenyl ring) | 59.05(9) |

Data derived from a study on methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate. nih.goviucr.org

Analysis of Intermolecular Interactions (Hydrogen Bonds, π-π Stacking, Halogen Bonds)

The way molecules pack together in a crystal is governed by a network of intermolecular interactions. Understanding these forces is essential for predicting the physical properties of a crystalline solid. For fluorinated indolizine derivatives, a variety of weak interactions play a significant role.

π-π Stacking: The aromatic rings of the indolizine core and the benzoyl substituent create opportunities for π-π stacking interactions. These interactions are crucial for the stabilization of the crystal lattice. In the studied analog, π-π stacking was observed with a centroid-centroid distance of 3.5084(13) Å between the phenyl and fluorobenzoyl rings. nih.goviucr.org Such interactions contribute to the formation of layered supramolecular architectures. nih.gov

Halogen Bonds: Although not explicitly detailed as a primary interaction in the primary sources for this specific class of indolizines, the presence of a fluorine atom on the benzoyl ring introduces the potential for halogen bonding. Fluorine is a weak halogen bond donor, but C—F···π or C—F···O interactions can occur under favorable geometric conditions. The observed C—H···F interactions are a related type of weak interaction involving the fluorine atom. nih.gov

These varied interactions work in concert to create a stable, three-dimensional crystal lattice. The interplay of C—H···O, C—H···π, and C—H···F interactions governs the formation of molecular sheets, which then stack upon one another. nih.goviucr.org

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

To visualize and quantify the various intermolecular contacts within a crystal, Hirshfeld surface analysis is a powerful computational tool. nih.govnih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts.

The Hirshfeld surface is typically visualized by mapping properties like dnorm, which is a normalized contact distance. On a dnorm map, red spots indicate contacts that are shorter than the van der Waals radii, highlighting the most significant intermolecular interactions, while blue regions represent longer contacts and white areas denote contacts around the van der Waals separation distance. nih.govnih.gov For the analyzed 3-(4-fluorobenzoyl)indolizine analog, red spots on the Hirshfeld surface clearly indicated the presence of C—H···O and C—H···F interactions. nih.gov

H···H contacts (47.1%): This represents the largest contribution, typical for organic molecules, arising from van der Waals forces. nih.goviucr.org

C···H/H···C contacts (21.4%): This significant percentage highlights the importance of C—H···π interactions in the crystal packing. iucr.org

O···H/H···O contacts (13.1%): This quantifies the contribution of the C—H···O hydrogen bonds. nih.goviucr.org

F···H/H···F contacts (9.0%): This portion is attributed to the C—H···F interactions. nih.goviucr.org

Other minor contributions came from C···C (1.9%) and N···H/H···N (1.7%) contacts. nih.goviucr.org This detailed quantitative analysis confirms that the crystal structure is primarily stabilized by a combination of H···H, C···H/H···C, and O···H/H···O interactions, with a notable supporting role from fluorine-related contacts. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Fingerprint Plot Analysis of a 3-(4-Fluorobenzoyl)indolizine Analog

| Contact Type | Contribution (%) |

|---|---|

| H···H | 47.1 |

| C···H/H···C | 21.4 |

| O···H/H···O | 13.1 |

| F···H/H···F | 9.0 |

| C···C | 1.9 |

| N···H/H···N | 1.7 |

Data derived from a study on methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate. nih.goviucr.org

Computational Chemistry and Molecular Modeling of 3 4 Fluorobenzoyl 2 Methylindolizine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. For 3-(4-Fluorobenzoyl)-2-methylindolizine, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to perform geometry optimization to find the most stable conformation of the molecule. researchgate.net

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net

Furthermore, DFT is used to calculate various reactivity descriptors that provide a quantitative measure of the molecule's reactivity. scirp.orgscirp.org These descriptors, based on the conceptual framework of DFT, help in predicting how the molecule will interact with other chemical species. dntb.gov.ua

Table 1: Typical Reactivity Descriptors Calculated using DFT

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the polarizability of the molecule. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic character of a molecule. |

Note: The values for these descriptors are specific to the computational method and basis set used.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for understanding and predicting intermolecular interactions, including those with biological receptors.

High-Level Ab Initio Methods (e.g., Coupled-Cluster Theory)

For a more accurate description of the electronic structure, especially for properties that are sensitive to electron correlation, high-level ab initio methods like Coupled-Cluster (CC) theory can be employed. aps.orgrsc.org CC theory offers a systematic way to improve upon the Hartree-Fock method by including electron correlation effects to a high degree of accuracy. ulsu.ru The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often considered the "gold standard" in quantum chemistry for its high accuracy in predicting molecular energies and properties. aps.org

However, the computational cost of CC methods is significantly higher than that of DFT, scaling much more steeply with the size of the system. esqc.org Consequently, their application to a molecule of the size of this compound is computationally demanding and is typically reserved for benchmarking purposes or for calculations on smaller fragments of the molecule to obtain highly accurate data for specific properties.

Molecular Docking Investigations of Indolizine (B1195054) Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand how a ligand, such as an indolizine derivative, might interact with a biological target, typically a protein receptor.

Prediction of Ligand-Receptor Binding Modes and Affinities

The primary goal of molecular docking is to predict the binding mode of a ligand within the active site of a receptor. researchgate.net For indolizine derivatives, which have shown potential as anti-inflammatory and anticancer agents, potential targets for docking studies include enzymes like Cyclooxygenase-2 (COX-2) and kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. The predicted binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a qualitative measure of the strength of the ligand-receptor interaction.

Identification of Critical Active Site Residues and Interaction Motifs

Beyond predicting the binding pose and affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen bonds: These are crucial for specificity and are formed between hydrogen bond donors and acceptors on the ligand and the receptor.

Hydrophobic interactions: These interactions occur between nonpolar regions of the ligand and the receptor and are a major driving force for binding.

π-π stacking: This occurs between aromatic rings on the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor.

By analyzing the docked poses, researchers can identify the key amino acid residues in the active site that are critical for binding. nih.gov This information is invaluable for understanding the mechanism of action and for designing new derivatives with improved affinity and selectivity. For instance, a docking study of a similar indolizine derivative into the active site of COX-2 revealed important hydrophobic interactions. researchgate.net

Table 2: Hypothetical Docking Results of this compound with a Kinase Target

| Parameter | Value/Description |

| Protein Target | Epidermal Growth Factor Receptor (EGFR) |

| Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |

| Interaction Types | Hydrogen bond with Met793; Hydrophobic interactions with Leu718, Val726, Ala743; π-π stacking with Phe856 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, allowing researchers to study the behavior of the complex over time. nih.govudel.eduuzh.ch MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms in the system vary with time. mdpi.com

For the this compound-receptor complex predicted by molecular docking, MD simulations can be used to:

Assess the stability of the binding pose: By running a simulation for a sufficiently long time (typically nanoseconds to microseconds), one can observe whether the ligand remains in its initial docked pose or if it moves to a different, more stable conformation.

Analyze the flexibility of the ligand and receptor: MD simulations show how the ligand and the protein's active site residues move and adapt to each other, providing a more realistic representation of the binding event.

Calculate binding free energies: More advanced techniques, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) methods, can be applied to the MD trajectory to obtain more accurate estimates of the binding free energy.

The insights gained from MD simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the energetic and conformational changes that occur upon ligand binding. nepjol.infomdpi.com

Assessment of Ligand-Receptor Complex Stability and Dynamics

A critical step in evaluating a potential drug candidate's efficacy is to assess the stability of the complex it forms with its biological target. Molecular dynamics (MD) simulations are a primary tool for this purpose, providing a dynamic view of the ligand-receptor interactions over time. nih.govpensoft.net By simulating the motion of atoms and molecules, MD can predict how the ligand-receptor complex behaves in a biological environment. nih.govresearchgate.net

Key metrics used to evaluate the stability of the complex include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and remains intact. nih.gov

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues within the protein. It helps to pinpoint flexible regions of the protein and how they are affected by ligand binding.

In studies involving indolizine derivatives, MD simulations have been used to confirm the stability of the ligand bound within the active site of its target enzyme, such as Cyclooxygenase-2 (COX-2). researchgate.net These simulations, often run for nanoseconds, demonstrate that the ligand does not dissociate from the binding pocket and maintains key interactions, affirming the stability of the predicted binding pose. researchgate.netresearchgate.net

Free Energy Perturbation and Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

Predicting the binding affinity between a ligand and its receptor is a central goal of molecular modeling. Molecular Mechanics combined with Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) are popular end-point methods for calculating the binding free energy of a ligand-receptor complex. nih.govnih.gov These methods are more accurate than typical docking scores and less computationally intensive than alchemical free energy calculations. nih.gov34.237.233

The binding free energy (ΔG_bind) is calculated by considering various energy components:

Van der Waals interactions: Attractive and repulsive forces between atoms.

Electrostatic energy: Favorable or unfavorable interactions between charged atoms.

Polar solvation energy: The energy cost of moving the ligand from a polar solvent (like water) to the less polar binding site. researchgate.net

Non-polar solvation energy: Energy related to the hydrophobic effect. researchgate.net

The general equation is expressed as: ΔG_bind = ΔE_vdw + ΔE_elec + ΔG_polar + ΔG_nonpolar - TΔS

MM/PBSA and MM/GBSA analyses provide valuable insights into the driving forces behind ligand binding. frontiersin.org For instance, they can reveal whether binding is primarily driven by electrostatic interactions or hydrophobic contacts. This information is crucial for optimizing the ligand's structure to improve its affinity and specificity for the target. researchgate.netfrontiersin.org

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. nih.govnih.gov By computationally analyzing a series of related compounds, researchers can identify the key structural features responsible for potency and selectivity, guiding the design of new, improved molecules. academie-sciences.fr

Rationalizing the Impact of Substituent Effects on Predicted Potency

The potency of indolizine-based compounds can be significantly influenced by the nature and position of substituents on both the indolizine core and the benzoyl ring. researchgate.netmdpi.com Molecular docking and other computational methods are used to rationalize these effects by predicting how different functional groups alter the binding affinity and interactions with the target receptor. mdpi.comresearchgate.net

For example, in a series of Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylate analogues studied as COX-2 inhibitors, the presence of halogens or electron-withdrawing groups at the para-position of the benzoyl ring was found to be important for activity. researchgate.netmdpi.com

A study on these analogues revealed that substitutions on the benzoyl and indolizine moieties directly impact the inhibitory concentration (IC50) against the COX-2 enzyme. The compound featuring two cyano (-CN) groups (one on the benzoyl ring and one on the indolizine core) emerged as the most potent inhibitor in the series. mdpi.com In contrast, the derivative with a bromine substituent showed the lowest potency. mdpi.com This suggests that strong electron-withdrawing groups enhance the inhibitory activity of this class of compounds against COX-2. mdpi.com

Table 1: In Vitro COX-2 Inhibition and Docking Scores of Substituted Indolizine Analogues

| Compound ID | Benzoyl Substituent (R) | Indolizine Substituent (R1) | IC50 (µM) | Docking Score (kcal/mol) |

|---|---|---|---|---|

| 4a | -H | -CH3 | 11.37 | -11.16 |

| 4b | -F | -CH3 | 14.21 | -11.38 |

| 4c | -Cl | -CH3 | 10.15 | -11.53 |

| 4d | -Br | -CH3 | 41.59 | -11.45 |

| 4e | -CN | -CN | 6.71 | -12.41 |

| 4f | -Br | -CN | 9.89 | -12.23 |

| 4g | -H | -CN | 10.23 | -11.89 |

This table is adapted from a study on Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylate analogues. mdpi.comresearchgate.net

Conformational Analysis and its Correlation to Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. A ligand must adopt a specific shape, or conformation, to fit snugly into the binding site of its target receptor. Conformational analysis explores the different spatial arrangements of a molecule's atoms and identifies the most stable, low-energy conformations.

X-ray crystallography studies on Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate have provided precise details about its solid-state conformation. nih.gov These studies reveal the dihedral angles between the indolizine core and its various substituents. For instance, the angle between the indolizine skeleton and the phenyl ring is comparable to that found in other fluorescent 2-phenyl indolizine structures. nih.gov

The molecular conformation is stabilized by intramolecular interactions, such as C-H···O hydrogen bonds. nih.gov Furthermore, the crystal structure is consolidated by a network of intermolecular forces, including C-H···O, C-H···F, and C-H···π interactions. nih.gov This preferred conformation, dictated by intramolecular and intermolecular forces, is highly relevant to its biological activity. Molecular docking studies show that this low-energy conformation is often the one that binds most favorably to the active site of a biological target, such as the COX-2 enzyme. researchgate.net Understanding the stable conformations of a ligand is therefore essential for predicting its binding mode and designing molecules with improved affinity.

Reaction Mechanisms and Pathways for Indolizine Scaffold Formation

Detailed Reaction Mechanisms of Indolizine (B1195054) Synthesis

The most prevalent and versatile method for constructing polysubstituted indolizines is the 1,3-dipolar cycloaddition reaction. rsc.org This pathway involves the reaction of a pyridinium (B92312) ylide, a 1,3-dipole, with an electron-deficient alkene or alkyne, known as a dipolarophile. zenodo.org A similar three-component reaction is a modern, efficient method for synthesizing related structures, such as methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate. nih.gov

The formation of the indolizine ring via the 1,3-dipolar cycloaddition pathway can be dissected into several key steps involving specific bond formations and cleavages:

N-Alkylation of Pyridine (B92270): The synthesis is initiated by the reaction of a pyridine derivative with an α-haloketone, such as 2-bromo-1-(4-fluorophenyl)ethan-1-one. The nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic carbon bearing the bromine atom, leading to the cleavage of the C-Br bond and the formation of a new N-C bond. This step yields a quaternary pyridinium salt.

Formation of Pyridinium Ylide Intermediate: In the presence of a base (e.g., triethylamine), a proton is abstracted from the carbon atom positioned between the positively charged nitrogen and the carbonyl group of the newly formed pyridinium salt. nih.gov This C-H bond cleavage results in the formation of a stabilized pyridinium N-ylide, which is a crucial reactive intermediate. zenodo.org

[3+2] Cycloaddition: The pyridinium ylide acts as a 1,3-dipole and reacts with a dipolarophile (an activated alkene or alkyne). This is a concerted pericyclic reaction where the five-membered pyrrole (B145914) ring of the indolizine core is constructed through the formation of two new carbon-carbon bonds.

Aromatization: The initial cycloadduct is typically a dihydrogenated indolizine derivative. This intermediate undergoes a subsequent aromatization step to form the stable indolizine ring system. This final step often occurs via oxidation, which can be facilitated by an added oxidizing agent like manganese dioxide (MnO2) or can proceed via dehydrogenation, sometimes spontaneously or upon heating. zenodo.orgorganic-chemistry.org

A proposed mechanism for a related annulation reaction involves the initial addition of an enol to an intermediate, followed by cyclization and proton exchange to form the stable product. nih.gov

The synthesis of the indolizine scaffold proceeds through key transient species that dictate the course of the reaction. The primary intermediates in the 1,3-dipolar cycloaddition pathway are:

Pyridinium Salt: This quaternary ammonium (B1175870) salt is the product of the initial N-alkylation of the pyridine derivative. It is more stable than the subsequent ylide and can sometimes be isolated. Its formation activates the adjacent methylene (B1212753) group for deprotonation.

Pyridinium N-ylide: This is a neutral molecule containing a negatively charged carbon atom bonded to a positively charged nitrogen atom within the pyridine ring. It is a key reactive intermediate that functions as the 1,3-dipole in the cycloaddition step. zenodo.org These ylides are typically generated in situ and are highly reactive. zenodo.org In some reaction pathways, other intermediates like peroxidic zwitterions or dioxetanes have been identified, particularly in photooxygenation reactions of indolizines. acs.org

The choice of catalysts and reagents is critical for controlling the reaction pathway, efficiency, and selectivity in indolizine synthesis.

Bases: Bases like triethylamine (B128534) or potassium carbonate are essential for the deprotonation of the pyridinium salt to generate the reactive pyridinium ylide intermediate. nih.govnih.gov The choice of base can influence the reaction rate and yield.

Metal Catalysts: Modern synthetic methods frequently employ transition metal catalysts to achieve novel transformations.

Palladium (Pd): Palladium catalysts are used for carbonylative cyclization cascades and reactions involving propargylic pyridines to yield acylindolizines. rsc.orgacs.org They are also effective in tandem reactions that couple and cycloisomerize substrates. organic-chemistry.org

Copper (Cu): Copper salts can catalyze oxidative cross-coupling and cyclization reactions. organic-chemistry.org They are also used in combination with other metals, like palladium, for tandem reactions or with iridium in synergistic catalysis for asymmetric synthesis. organic-chemistry.orgrsc.org

Gold (Au): Gold catalysts have been shown to be effective in the cycloisomerization of 2-propargyloxypyridines and in multicomponent reactions leading to substituted aminoindolizines. bohrium.comrsc.orgorganic-chemistry.org

Rhodium (Rh): Rhodium catalysts are employed in asymmetric allylations and in cycloaddition reactions involving triazoles to form fused indolizine systems. organic-chemistry.orgmdpi.com

Oxidizing Agents: When the dipolarophile is an alkene, an oxidizing agent is often necessary for the final aromatization step to convert the dihydropyrrole ring into a pyrrole ring. Common oxidants include manganese dioxide (MnO2) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). zenodo.orgorganic-chemistry.org Molecular oxygen can also serve as the oxidant in some protocols. organic-chemistry.org

| Catalyst/Reagent | Role in Synthesis | Reaction Type |

| Triethylamine | Base | Generates pyridinium ylide intermediate |

| Palladium (Pd) | Catalyst | Carbonylative cyclization, Cross-coupling |

| Copper (Cu) | Catalyst | Oxidative cyclization, Asymmetric annulation |

| Gold (Au) | Catalyst | Cycloisomerization, Multicomponent reactions |

| Manganese Dioxide (MnO2) | Oxidant | Aromatization of cycloadduct |

| TEMPO | Oxidant | Oxidative dehydrogenation for aromatization |

Regiochemical and Stereochemical Control in Indolizine Ring Construction

Controlling the substitution pattern (regiochemistry) and the spatial arrangement of atoms (stereochemistry) is a key challenge in organic synthesis.

Regiochemical Control: The regioselectivity of indolizine synthesis is determined by the nature of the starting materials. In 1,3-dipolar cycloadditions, the substituents on both the pyridinium ylide and the dipolarophile direct the outcome. For electrophilic substitution on a pre-formed indolizine ring, attack occurs preferentially at the C-3 position, followed by the C-1 position, due to the higher electron density in the five-membered ring. usp.brjbclinpharm.org The use of specific catalysts, such as palladium complexes with tailored phosphine (B1218219) ligands, can also provide high regiochemical control in certain annulation reactions. organic-chemistry.org

Stereochemical Control: While 3-(4-Fluorobenzoyl)-2-methylindolizine itself is an achiral molecule, the synthesis of chiral indolizine derivatives is of significant interest. Stereocontrol is achieved through asymmetric catalysis. For example, a synergistic Cu/Ir dual-catalysis system has been developed for the highly diastereo- and enantioselective synthesis of 2,3-fused indolizine derivatives. rsc.org This method allows for the predictable construction of four different stereoisomers by selecting the appropriate combination of catalysts. rsc.org The stereochemistry of ring-fusion positions in related indolizinone structures can also be relayed to newly formed stereocenters during subsequent reactions like hydrogenations or cycloadditions. nih.gov

Development of Novel Reaction Conditions and Methodologies

The field of indolizine synthesis is continuously evolving, with a focus on improving efficiency, atom economy, and environmental friendliness.

One-Pot, Multi-Component Reactions: These reactions combine multiple synthetic steps into a single procedure without isolating intermediates. This approach is highly efficient for creating complex molecules like diethyl 3-(4-bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate from three commercially available starting materials in one step. mdpi.com Such methods reduce solvent waste and purification efforts. researchgate.net

Radical-Induced Synthesis: Radical cyclization and cross-coupling reactions have emerged as powerful tools for constructing the indolizine core. rsc.org These approaches benefit from high atom- and step-economy and often proceed under mild conditions. rsc.org

Advanced Catalysis: The development of novel catalytic systems is a major driver of innovation. This includes visible-light-induced reactions and synergistic dual-metal catalysis, which enable transformations that are difficult to achieve with traditional methods. bohrium.comrsc.org For instance, synergistic Cu/Ir catalysis facilitates a cascade allylation/Friedel–Crafts-type reaction to produce enantioenriched indolizines. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times. In the synthesis of a related fluorobenzoyl-indolizine derivative, the reaction time was reduced to just 5 minutes using a microwave initiator. nih.gov

Transition-Metal-Free Pathways: To avoid the cost and potential toxicity of transition metals, metal-free synthetic routes are being developed. These can involve iodine-mediated oxidative cyclizations or the use of radical initiators under metal-free conditions. rsc.orgorganic-chemistry.org

| Methodology | Description | Advantages |

| Multi-Component Reactions | Combining three or more reactants in a single step to form a product that incorporates portions of all reactants. | High efficiency, atom economy, reduced waste. |

| Radical Cyclization | Formation of the heterocyclic ring via radical intermediates. | Mild conditions, high step-economy. |

| Synergistic Dual Catalysis | Using two different catalysts that work in concert to promote a reaction cascade. | High stereoselectivity, access to novel transformations. |

| Microwave-Assisted Synthesis | Using microwave energy to heat the reaction. | Rapid reaction rates, reduced side products. |

| Metal-Free Reactions | Employing non-metal catalysts or reagents (e.g., iodine, TEMPO) to promote the reaction. | Lower cost, reduced toxicity, simplified purification. |

Structural Diversification and Analog Design Based on the 3 4 Fluorobenzoyl 2 Methylindolizine Template

Synthesis of Variously Substituted 3-Benzoylindolizine Analogues

The synthesis of analogs based on the 3-(4-fluorobenzoyl)-2-methylindolizine structure is predominantly achieved through the 1,3-dipolar cycloaddition reaction. This method typically involves the in situ generation of a pyridinium (B92312) ylide from a corresponding substituted pyridine (B92270) and a phenacyl bromide, which then reacts with an electron-deficient alkyne. researchgate.netjapsonline.com This versatile reaction allows for the systematic modification of different parts of the molecule by choosing appropriate starting materials.

The 4-fluoro substituent on the benzoyl ring can be readily replaced with other functional groups to investigate the electronic and steric effects on molecular activity. This is achieved by using appropriately substituted phenacyl bromides in the synthesis. For instance, using 2-bromo-1-(4-chlorophenyl)ethan-1-one or 2-bromo-1-(p-tolyl)ethan-1-one will yield analogs with a 4-chloro or 4-methyl group on the benzoyl ring, respectively. researchgate.netmdpi.com A variety of substituents have been successfully incorporated, providing insight into structure-activity relationships.

Halogens: Besides fluorine, other halogens such as chlorine and bromine have been incorporated at the para-position of the benzoyl ring. researchgate.netjapsonline.com

Electron-donating groups: Methyl and methoxy (B1213986) groups have been introduced to study the effect of electron-donating substituents. researchgate.netmdpi.com

Electron-withdrawing groups: The cyano group has been used to explore the impact of a strong electron-withdrawing substituent. mdpi.com

These modifications are generally accomplished through a one-pot reaction of a substituted pyridine, a corresponding 4-substituted phenacyl bromide, and an activated alkyne like ethyl propiolate or methyl propiolate. researchgate.netmdpi.com

Table 1: Examples of Fluorophenyl Ring Modifications in 3-Benzoylindolizine Analogues

| Substituent at 4-position of Benzoyl Ring | Resulting Analog Class | Synthetic Precursor | Reference |

|---|---|---|---|

| -Cl (Chloro) | 3-(4-Chlorobenzoyl)indolizines | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | researchgate.net |

| -Br (Bromo) | 3-(4-Bromobenzoyl)indolizines | 2-Bromo-1-(4-bromophenyl)ethan-1-one | japsonline.com |

| -CH₃ (Methyl) | 3-(4-Methylbenzoyl)indolizines | 2-Bromo-1-(p-tolyl)ethan-1-one | researchgate.netmdpi.com |

| -CN (Cyano) | 3-(4-Cyanobenzoyl)indolizines | 2-Bromo-1-(4-cyanophenyl)ethan-1-one | mdpi.com |

The substituent at the 2-position of the indolizine (B1195054) ring is determined by the choice of the activated alkyne used in the cycloaddition reaction. While the parent compound features a methyl group, this position can be varied to include larger alkyl or aryl groups.

Phenyl Group: To introduce a phenyl group at the 2-position, methyl phenylpropiolate is used as the dipolarophile. This has led to the synthesis of a series of methyl 3-(substituted benzoyl)-2-phenylindolizine-1-carboxylates. mdpi.comnih.gov The synthesis is often performed under microwave irradiation, which can significantly reduce reaction times. mdpi.comnih.gov

Ethyl Group: An ethyl group can be introduced by using ethyl 2-pentynoate as the starting alkyne.

The general synthetic strategy involves a one-pot, multi-component reaction of a substituted pyridine, a phenacyl bromide, and the corresponding substituted propiolate in the presence of a base like triethylamine (B128534). mdpi.com

Table 2: Examples of 2-Position Variations in 3-(4-Fluorobenzoyl)indolizine Analogues

| Substituent at 2-Position | Resulting Analog Class | Alkyne Reagent | Reference |

|---|---|---|---|

| Phenyl | 3-(4-Fluorobenzoyl)-2-phenylindolizines | Methyl phenylpropiolate | mdpi.comnih.gov |

| Ethyl | 3-(4-Fluorobenzoyl)-2-ethylindolizines | Ethyl 2-pentynoate | ijettjournal.org |

Modifications to the six-membered ring of the indolizine core are achieved by starting the synthesis with an appropriately substituted pyridine derivative. The 4-position of the pyridine ring corresponds to the 7-position of the resulting indolizine. This approach has allowed for the introduction of a variety of functional groups, significantly diversifying the chemical space of indolizine analogs.

Amino Group: Starting with 4-aminopyridine, researchers have synthesized 7-amino-3-(4-fluorobenzoyl)indolizine derivatives. japsonline.comresearchgate.net

Acetyl Group: The use of 4-acetylpyridine (B144475) as the starting material leads to the formation of 7-acetylindolizine analogs, such as ethyl 7-acetyl-3-(4-fluorobenzoyl)-2-methylindolizine-1-carboxylate. researchgate.net

Methyl Group: 4-Methylpyridine is commonly used to produce 7-methylindolizine (B155927) derivatives. mdpi.comnih.gov

Cyano Group: 4-Cyanopyridine serves as the precursor for 7-cyanoindolizine analogs. mdpi.com

The synthesis follows the established 1,3-dipolar cycloaddition pathway, where the substituted pyridine reacts with a phenacyl bromide and an alkyne in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.netjapsonline.com

The nature and presence of carboxylate esters on the indolizine scaffold are dictated by the alkyne component in the cycloaddition reaction. These groups are typically introduced at the 1- and/or 2-positions.

Ethyl Carboxylate: The use of ethyl propiolate as the dipolarophile results in the formation of an ethyl carboxylate group at the 1-position of the indolizine ring. researchgate.netjapsonline.com

Methyl Carboxylate: Similarly, methyl propiolate is used to introduce a methyl carboxylate group at the 1-position. mdpi.com

Dicarboxylates: Dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a common reagent used to synthesize indolizine-1,2-dicarboxylate derivatives, where methyl ester groups are present at both the 1- and 2-positions. japsonline.comresearchgate.net

The reaction conditions typically involve stirring the pyridinium salt with the corresponding alkyne and a base like potassium carbonate in DMF at room temperature. japsonline.comresearchgate.net

Table 3: Common Carboxylate Ester Modifications in Indolizine Synthesis

| Ester Modification | Position(s) | Alkyne Reagent | Reference |

|---|---|---|---|

| Ethyl carboxylate | C1 | Ethyl propiolate | researchgate.netjapsonline.com |

| Methyl carboxylate | C1 | Methyl propiolate | mdpi.com |

| Dimethyl dicarboxylate | C1, C2 | Dimethyl acetylenedicarboxylate (DMAD) | japsonline.comresearchgate.net |

Design Principles for New Indolizine Derivatives

The design of new indolizine derivatives is a rational process guided by structure-activity relationship (SAR) studies and computational modeling. nih.govacs.org The goal is to create molecules with optimized properties, whether for biological applications or materials science. bohrium.comresearchgate.net Indolizine's aromatic, electron-rich system makes it a privileged scaffold in medicinal chemistry. bohrium.comnih.gov

Key design principles include:

Modulation of Electronic Properties: Substituents are chosen to modulate the electron density of the indolizine system. Electron-donating groups (e.g., methoxy, amino) and electron-withdrawing groups (e.g., cyano, trifluoromethyl) are strategically placed on the indolizine core or the benzoyl moiety to influence molecular interactions and reactivity. nih.govmdpi.com

Steric modifications: The size and shape of substituents are varied to probe the steric requirements of biological targets. For example, replacing a methyl group with a bulkier phenyl group at the 2-position can significantly alter the binding affinity of the molecule. mdpi.com

Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties (bioisosteres) to improve potency or pharmacokinetic properties. The indolizine nucleus itself can be considered a bioisostere of indole. nih.govacs.org

Computational Guidance: Quantum mechanical calculations and molecular docking studies are employed to predict the effects of structural modifications on the molecule's properties, such as its emission wavelength in fluorescent applications or its binding mode in an enzyme's active site. nih.govacs.orgnih.gov This computational-aided design helps prioritize synthetic targets. nih.gov

Scaffold Hopping and Hybridization: The core indolizine structure can be fused with other ring systems or linked to other pharmacophores to create hybrid molecules with novel or dual-action properties. mdpi.comchemrxiv.org

Synthesis of Hybrid Indolizine Molecules and Conjugates

Hybrid molecules incorporating the indolizine scaffold are designed to combine the properties of indolizine with those of another chemical entity, potentially leading to synergistic effects or novel functionalities.

One notable strategy involves synthesizing indolizine-1,3,4-oxadiazole hybrids. ijpsdronline.com This process begins with the synthesis of ethyl 3-(4-fluorobenzoyl)indolizine-1-carboxylate, which is then hydrolyzed to the corresponding carboxylic acid. ijpsdronline.com This carboxylic acid intermediate is subsequently coupled with a substituted benzohydrazide, and the resulting product undergoes intramolecular cyclization to form the final 1,3,4-oxadiazole (B1194373) ring, yielding a (4-fluorophenyl)(1-(5-aryl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivative. ijpsdronline.comresearchgate.net

Another approach is the creation of hybrids with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen. mdpi.com These conjugates are designed to merge the structural features of indolizines with the known anti-inflammatory properties of NSAIDs. mdpi.com Furthermore, the synthesis of quinone-indolizine hybrids has been achieved through a domino Michael addition-aldol condensation-aromatization sequence, demonstrating an atom-economical approach to constructing novel polycyclic systems. researchgate.net These hybrid strategies significantly broaden the scope of indolizine chemistry and its potential applications.

Advanced Research Applications and Future Perspectives for Fluorobenzoyl Indolizines

Utilization as Fluorescent Probes and Spectroscopic Sensitizers

Indolizine (B1195054) derivatives are recognized for their intrinsic fluorescent properties, making them attractive candidates for the development of fluorescent probes and spectroscopic sensitizers. The photophysical characteristics of these molecules can be finely tuned by modifying the substituents on the indolizine core. scispace.comnih.gov This tunability allows for the rational design of probes for specific applications.

For instance, the indolizine-based fluorescent platform known as "Seoul-Fluor" demonstrates how the emission wavelength and quantum yield can be systematically engineered by introducing different substituents at various positions on the core structure. nih.gov This platform allows for the creation of a wide variety of fluorophores covering the full visible spectrum, from blue to red. nih.govresearchgate.net The introduction of an electron-withdrawing group like the 4-fluorobenzoyl moiety at the 3-position of the 2-methylindolizine (B1618379) core is expected to influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism governing the fluorescence properties of many organic fluorophores.

Researchers have successfully developed various fluorescent probes based on the indolizine scaffold for detecting pH changes and for bioimaging. nih.gov These probes often exhibit environment-sensitive fluorogenic properties, meaning their fluorescence is "turned on" or enhanced in specific environments, which is a highly desirable feature for high-contrast imaging. nih.gov

Table 1: Examples of Indolizine-Based Fluorescent Molecules and Their Properties

| Compound Class | Key Features | Potential Applications |

|---|---|---|

| Pyrido[2,3-b]indolizines | Exhibit green light emission with high fluorescence quantum yields. mdpi.com | Bioimaging, Organic Light-Emitting Diodes (OLEDs) |

| Seoul-Fluor Platform | Tunable emission wavelengths across the visible spectrum; controllable quantum yields. nih.gov | Development of switchable biosensors and fluorogenic bioprobes. nih.gov |

Potential in Materials Science: Organic Fluorescent Molecules

The robust fluorescence and tunable optoelectronic properties of indolizine derivatives extend their applicability into the realm of materials science. nih.gov Functionalized indolizines are being explored as organic fluorescent molecules for the development of advanced materials. nih.gov Their rigid, planar structure and extended π-conjugation are conducive to strong light emission and favorable charge transport characteristics, which are essential for applications in organic electronics.

The development of π-expanded indolizines is a particularly active area of research, aiming to create novel materials with tailored optoelectronic properties. rsc.orgresearchgate.net These efforts are part of a broader trend in materials science to design and synthesize novel organic fluorophores for a range of applications, including organic light-emitting diodes (OLEDs), sensors, and security inks. The ability to modify the indolizine scaffold allows for the creation of materials with specific absorption and emission profiles, contributing to the innovation of high-performance organic electronic devices. researchgate.net

Role as Chemical Probes for Biological Target Elucidation

A chemical probe is a small-molecule reagent designed to selectively modulate the function of a specific protein target, enabling researchers to investigate its biological role in cells and organisms. nih.gov The development of high-quality chemical probes has become a crucial aspect of chemical biology and drug discovery. nih.govnih.govchemicalprobes.org Indolizine-containing compounds have shown a wide array of biological activities, positioning them as a valuable scaffold for the design of such probes. nih.gov

While research on 3-(4-Fluorobenzoyl)-2-methylindolizine as a specific chemical probe is still emerging, related indolizine derivatives have been identified as potent inhibitors of various biological targets. For example, a structurally similar compound, methyl 3-(4-flurobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, has been investigated for its inhibitory activity against Mycobacterium tuberculosis. nih.goviucr.org This highlights the potential of the fluorobenzoyl indolizine scaffold to interact with specific biological macromolecules and modulate their function.

The process of biological target elucidation often involves synthesizing a library of related compounds to establish a structure-activity relationship (SAR). scispace.com By systematically modifying the substituents on the indolizine ring, researchers can identify the key structural features required for potent and selective interaction with a target protein. scispace.com This information is invaluable for validating new drug targets and for the development of therapeutic agents.

Table 2: Bioactive Indolizine Derivatives and Their Investigated Targets

| Indolizine Derivative | Biological Target/Activity | Reference |

|---|---|---|

| Methyl 3-(4-flurobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | Inhibition of Mycobacterium tuberculosis | nih.goviucr.org |

| Various Indolizine Derivatives | Analgesic, anticancer, antidiabetic, antimicrobial, antiviral properties | nih.gov |

Future Directions in Indolizine Chemistry and Design

The future of indolizine chemistry is bright, with ongoing efforts to develop novel synthetic methodologies and to expand the applications of these versatile heterocyclic compounds. scispace.comrsc.org A key focus is the development of more efficient and environmentally friendly ("green") synthesis methods to access a wider diversity of functionalized indolizines. researchgate.netnih.gov

Future design strategies will likely concentrate on:

Rational Design of Advanced Fluorophores: Leveraging computational modeling to predict and tailor the photophysical properties of new indolizine-based fluorophores for specific applications in bioimaging and materials science. researchgate.net

Development of Selective Chemical Probes: Expanding the library of indolizine derivatives and screening them against a broad range of biological targets to identify potent and selective probes for elucidating complex biological pathways. scispace.com

Multifunctional Molecules: Designing indolizine-based compounds that combine desirable photophysical properties with specific biological activities, leading to the creation of theranostic agents that can both diagnose and treat diseases.

The inherent design possibilities of the indolizine scaffold, allowing for facile replacement of substituents, will continue to drive innovation in this field. scispace.com As our understanding of the structure-property relationships of these compounds deepens, we can expect the emergence of novel this compound derivatives with enhanced performance as fluorescent probes, advanced materials, and tools for chemical biology.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-Fluorobenzoyl)-2-methylindolizine with high regioselectivity?

A robust approach involves cyclocondensation of 4-fluorobenzoyl-substituted pyridinium salts with activated alkynes (e.g., ethyl propiolate) under basic conditions (K₂CO₃/DMF). Key steps include:

- Quaternization : Reacting 4-aminopyridine derivatives with 4-fluorobenzoyl halides to form pyridinium salts.

- Cyclization : Introducing alkynes to trigger indolizine ring formation.

- Purification : Column chromatography (hexane:ethyl acetate) yields pure compounds (78–89% efficiency) .

Critical considerations : - Regioselectivity is influenced by electron-withdrawing groups (e.g., 4-fluorobenzoyl) directing cyclization.

- Temperature control (room temperature) minimizes side reactions .

Q. Which spectroscopic techniques are essential for structural elucidation, and how are spectral ambiguities addressed?

Core techniques :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-fluorobenzoyl δ ~7.35–7.37 ppm; indolizine protons δ ~6.64–9.53 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 327.2) .

- IR : Identify carbonyl stretches (~1640–1880 cm⁻¹) .

Resolving ambiguities : - Compare experimental data with DFT-calculated NMR shifts.

- Use 2D NMR (COSY, NOESY) to assign overlapping signals .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for COX-2 inhibition?

Key SAR findings :

| Substituent | Effect on COX-2 IC₅₀ | Source |

|---|---|---|

| 4-Fluorobenzoyl | Enhances selectivity | |

| Methyl at C2 | Stabilizes planar conformation | |

| Electron-withdrawing groups (e.g., NO₂) | Improve binding affinity | |

| Methodology : |

Q. What computational strategies predict the binding mode of this compound derivatives with biological targets?

Steps :

Molecular docking (AutoDock Vina): Dock derivatives into COX-2 (PDB: 5KIR) to identify binding poses.

MD simulations (GROMACS): Evaluate stability of ligand-receptor complexes (≥50 ns trajectories).

Binding energy calculations : Use MM-PBSA to rank derivatives by ΔGbind.

Example : this compound shows a docking score of −9.2 kcal/mol, with fluorobenzoyl forming π-π interactions with Tyr355 .

Q. How can researchers resolve contradictions in pharmacological data (e.g., variable antibacterial activity)?

Approaches :

- Standardized bioassays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols.

- Structure-activity clustering : Group compounds by substituent patterns (e.g., 4-F vs. 4-Br benzoyl) to identify trends.

Case study : Only 5/10 indolizine derivatives showed antibacterial activity, linked to electron-deficient aryl groups enhancing membrane penetration .

Structural and Mechanistic Questions

Q. What crystallographic insights explain the planar deviations in this compound derivatives?

X-ray data reveal:

- Planarity : The naphthoquinone-indolizine core deviates by ≤0.20 Å, while the 4-fluorobenzoyl group tilts at 57.82° .

- Hybridization : sp² hybridization at N1 (bond angle sum: 359.99°) stabilizes aromaticity .

Implications : Non-planar substituents (e.g., methoxy) reduce conjugation, affecting redox properties .

Q. How do substituents influence the fluorescence quantum yield of indolizine derivatives?

Factors :

- Electron-donating groups (e.g., NH₂ at C7): Increase π→π* transitions (quantum yield ↑20–30%).

- Halogens (e.g., 4-F): Induce charge-transfer states, redshift emission .

Experimental design : - Measure fluorescence in DMSO using quinine sulfate as a standard.

- Correlate Stokes shift with Hammett σ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.